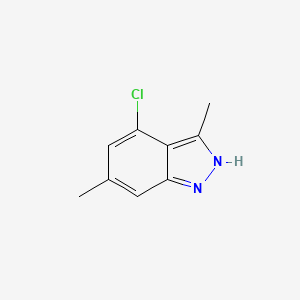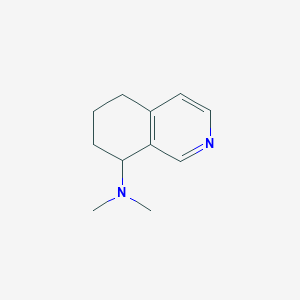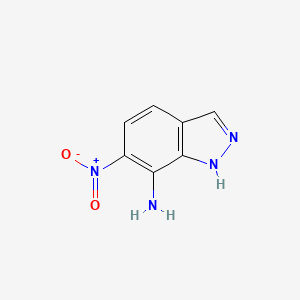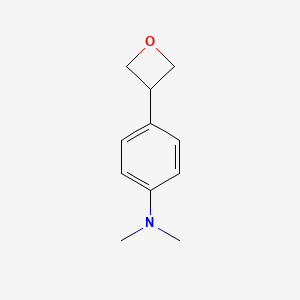![molecular formula C13H11N B11912102 2H-Pyrido[2,1-a]isoquinoline CAS No. 231-00-5](/img/structure/B11912102.png)
2H-Pyrido[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[2,1-a]isoquinoline derivatives can be achieved through several methodologies. One common approach involves the use of gold(I)-catalyzed intramolecular cascade reactions of tertiary enamides . Another method includes the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . These reactions typically require specific conditions such as reflux in trifluoroethanol (TFE) or microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of metal catalysts and specific reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrido[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrido[2,1-a]isoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells . The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their function and leading to cytotoxic effects.
Comparación Con Compuestos Similares
Pyrrolo[2,1-a]isoquinoline: This compound shares a similar fused ring structure and exhibits comparable biological activities.
Indolo[2,1-a]isoquinoline: Another related compound with a fused indole and isoquinoline ring system, known for its diverse chemical reactivity.
Benzimidazo[2,1-a]isoquinoline: This compound features a benzimidazole fused with an isoquinoline ring and is used in various synthetic applications.
Uniqueness: 2H-Pyrido[2,1-a]isoquinoline is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and potential for diverse applications in medicinal chemistry and material science .
Propiedades
Número CAS |
231-00-5 |
|---|---|
Fórmula molecular |
C13H11N |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2H-benzo[a]quinolizine |
InChI |
InChI=1S/C13H11N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-2,4-10H,3H2 |
Clave InChI |
NCFUIPADGNPPPP-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN2C=CC3=CC=CC=C3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)



![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

